molecular formula C11H15F3N2 B2582909 {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine CAS No. 933684-53-8

{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine

Cat. No.: B2582909
CAS No.: 933684-53-8
M. Wt: 232.25
InChI Key: CFRAIORJLQOCSP-UHFFFAOYSA-N
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Description

{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine is a complex organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a dimethylamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the trifluoromethyl group to a methyl group.

    Substitution: Introduction of nitro or halogen groups onto the phenyl ring.

Scientific Research Applications

{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino and dimethylamine groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}amine
  • {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}methylamine
  • {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}ethylamine

Uniqueness

{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine is unique due to the presence of both a trifluoromethyl group and a dimethylamine group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the dimethylamine group increases its basicity and ability to form hydrogen bonds.

Properties

IUPAC Name

N,N-dimethyl-1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2/c1-16(2)10(7-15)8-5-3-4-6-9(8)11(12,13)14/h3-6,10H,7,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRAIORJLQOCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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